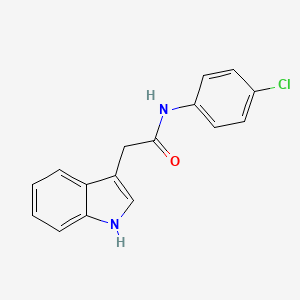
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as OIAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OIAA is a derivative of isoindoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 and topoisomerase II. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
実験室実験の利点と制限
One of the major advantages of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its versatility in various fields of research. It can be easily synthesized and has been utilized in the synthesis of various compounds. N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
However, one of the limitations of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its limited solubility in water. This can make it difficult to use in certain experiments. In addition, the mechanism of action of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, making it challenging to optimize its use in drug development.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One potential direction is the development of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and optimize its use in drug development.
合成法
The synthesis of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with isatin in the presence of acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been investigated for its anti-cancer and anti-inflammatory properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In organic synthesis, N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been used as a building block for the synthesis of various compounds. It has been utilized in the synthesis of isoindoline derivatives, which have been studied for their pharmacological properties. N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
In material science, N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been investigated for its potential applications as a dye in organic solar cells. It has been shown to have good light absorption properties and can be easily incorporated into the active layer of organic solar cells.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)13-6-8-15(9-7-13)19-17(22)11-20-10-14-4-2-3-5-16(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGVORSFMMUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)

![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)


![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)

![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)

